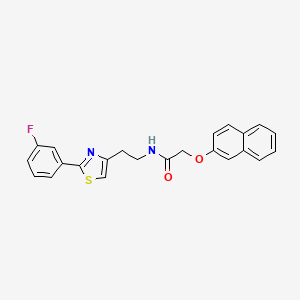

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that features a complex structure with a thiazole ring, a fluorophenyl group, and a naphthalen-2-yloxy moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a halogenated ketone or aldehyde. The resulting thiazole intermediate is then subjected to further functionalization to introduce the fluorophenyl group and the ethyl linker.

The final step involves the coupling of the thiazole derivative with naphthalen-2-yloxyacetic acid or its activated ester. This reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative solvents and reagents that are more environmentally friendly and cost-effective can be explored.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Synergistic effects noted |

| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Effective against biofilm |

These results suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it may inhibit the growth of cancer cell lines such as HT29 (colon cancer) and Jurkat T cells (a model for leukemia):

| Cell Line | IC50 | Notes |

|---|---|---|

| HT29 (Colon Cancer) | < 1.98 μM | Significant growth inhibition |

| Jurkat T Cells | < 1.61 μM | Enhanced by electron-donating groups |

The presence of the fluorophenyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Antimicrobial Evaluation

In a study focused on derivatives of thiazole compounds, this compound was tested for its ability to inhibit biofilm formation in bacterial cultures. Results indicated that structural features significantly contributed to enhanced antibacterial activity.

Cytotoxicity Assays

Another study assessed the cytotoxic effects of related compounds on various cancer cell lines. The findings highlighted that modifications in the phenyl and morpholine groups could enhance cytotoxicity, suggesting that similar modifications in this compound could yield improved therapeutic effects.

Mecanismo De Acción

The mechanism of action of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can be compared with other similar compounds, such as:

- N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

- N-(2-(2-(3-bromophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

- N-(2-(2-(3-methylphenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s chemical properties, reactivity, and biological activity. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and biological activity compared to its analogs.

Actividad Biológica

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H19FN2OS, with a molecular weight of 390.5 g/mol . The compound features a thiazole ring, a naphthalene moiety, and an acetamide functional group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, a series of thiazole compounds exhibited significant antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents like ketoconazole . The presence of electronegative substituents, such as fluorine, enhances this activity by increasing the compound's lipophilicity and stability .

Cytotoxicity Studies

Cytotoxicity assessments against NIH/3T3 cell lines have shown that certain thiazole derivatives possess low cytotoxic effects, indicating a favorable therapeutic index. For example, specific derivatives demonstrated IC50 values of 148.26 μM and 187.66 μM, suggesting that they can effectively target fungal cells with minimal impact on normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Fluorine at para position | Increases antifungal activity due to enhanced electronegativity |

| Naphthalene moiety | Contributes to lipophilicity and overall stability |

| Acetamide group | Essential for biological activity and interaction with targets |

The incorporation of different substituents can lead to variations in lipophilicity, solubility, and interaction with biological targets, thereby affecting the overall efficacy of the compound.

Case Studies

- Antifungal Studies : A study involving various thiazole derivatives indicated that those with fluorinated phenyl groups exhibited superior antifungal properties compared to their non-fluorinated counterparts. The enhanced electron density from fluorine substitution was identified as a key factor in improving interaction with fungal enzymes .

- Cytotoxicity Analysis : Another investigation focused on the cytotoxic effects of thiazole derivatives against cancer cell lines. Compounds similar in structure to this compound showed promising results with low IC50 values, suggesting potential use in cancer therapeutics while maintaining safety profiles .

Propiedades

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2S/c24-19-7-3-6-18(12-19)23-26-20(15-29-23)10-11-25-22(27)14-28-21-9-8-16-4-1-2-5-17(16)13-21/h1-9,12-13,15H,10-11,14H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBBDROLNLIBDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=CSC(=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.